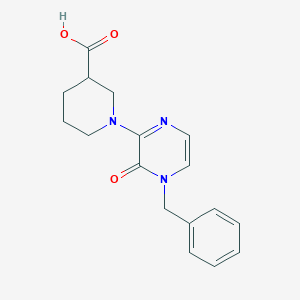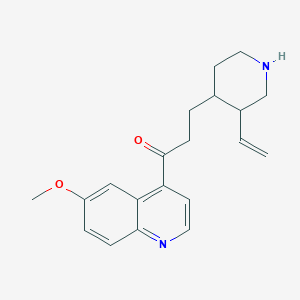
1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group, a piperidine ring with a vinyl group, and a propanone moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the quinoline ring, followed by the introduction of the methoxy group through methylation. The piperidine ring is then synthesized separately and functionalized with a vinyl group. Finally, the two intermediates are coupled through a series of reactions to form the desired compound. Industrial production methods often involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions, often employing hydrogen gas and a metal catalyst, can convert the compound into its reduced forms, such as dihydroquinoline derivatives.
Substitution: The methoxy and vinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like halogens or organometallic compounds.
Aplicaciones Científicas De Investigación
1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one has been extensively studied for its applications in:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits biological activity, making it a candidate for drug development and biochemical research.
Medicine: Preliminary studies suggest potential therapeutic uses, such as antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism by which 1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from binding to bacterial enzymes, inhibiting their function and leading to cell death. Similarly, its anti-inflammatory effects could be mediated through the modulation of signaling pathways involved in inflammation .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
1-(6-Methoxyquinolin-4-yl)-3-(3-ethylpiperidin-4-yl)propan-1-one: Differing by the presence of an ethyl group instead of a vinyl group.
1-(6-Methoxyquinolin-4-yl)-3-(3-methylpiperidin-4-yl)propan-1-one: Featuring a methyl group in place of the vinyl group.
These structural variations can lead to differences in chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Propiedades
IUPAC Name |
3-(3-ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRSEIPLAZTSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861656 |
Source


|
| Record name | 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11826921.png)

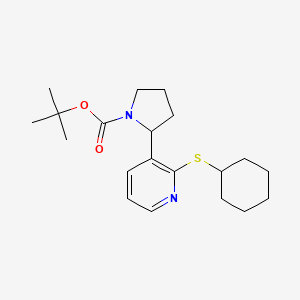
![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)
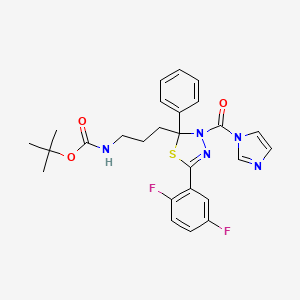


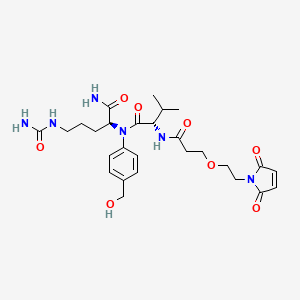
![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)

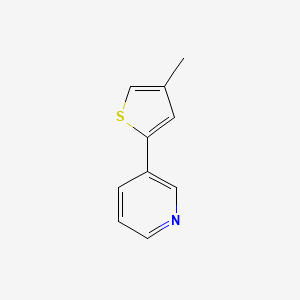
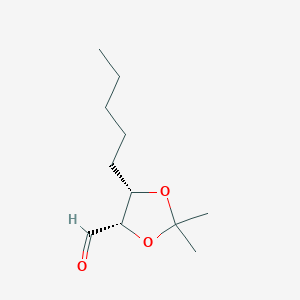
![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)
